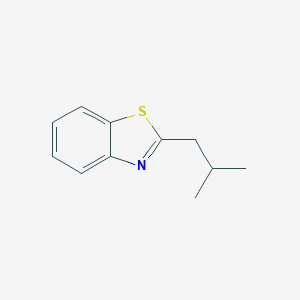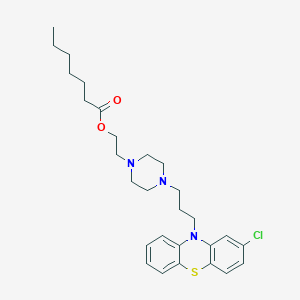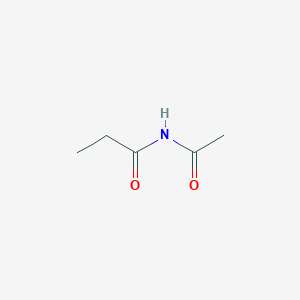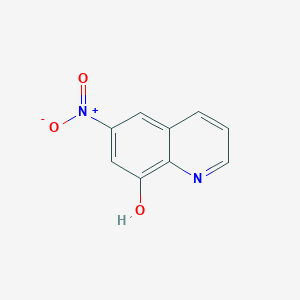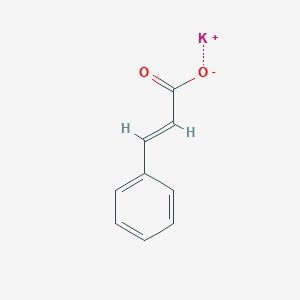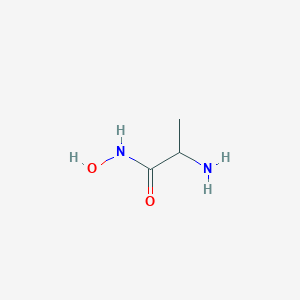
2-amino-N-hydroxypropanamide
概要
説明
2-amino-N-hydroxypropanamide, also known as 2-Amino-3-hydroxypropionamide, is an organic compound that is widely used in scientific research. It is a colorless, odorless, crystalline solid that is soluble in water and has a melting point of 146-148°C. This compound is a versatile compound that can be used in a variety of scientific applications, including organic synthesis, biochemistry, and pharmaceutical research.
科学的研究の応用
Chemical Speciation and Density Functional Theory (DFT) Studies :
- In a study by Duarte et al. (2013), the chemical speciation of 2-amino-N-hydroxypropanamide and vanadium (V) in aqueous solution was investigated. Using DFT, the study provided insights into the thermodynamic properties and nuclear magnetic resonance chemical shifts of species formed at equilibrium, contributing significantly to our understanding of metal complex speciation in aqueous solutions (Duarte et al., 2013).
Antifungal Peptide Research :
- Flores-Holguín et al. (2019) explored the molecular properties and structures of new antifungal tripeptides using computational peptidology and conceptual density functional theory. This research contributes to drug design, particularly in predicting the pKa values and bioactivity scores for new antifungal peptides (Flores-Holguín et al., 2019).
Designing Anticancer Agents :
- Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives, including those based on this compound, and evaluated them for cytotoxicity against human cancer cell lines. This research highlights the potential of these compounds in developing new anticancer agents (Kumar et al., 2009).
Complex Formation with Metals :
- Leporati (1988) conducted a potentiometric study on the complex formation between this compound and various metal ions in aqueous solution. This research is significant for understanding the chelation properties of aminohydroxamic acids and their potential applications in biological and pharmaceutical fields (Leporati, 1988).
Hydrogen-Bonded Framework Structures :
- Ferguson and Glidewell (2001) reported the crystallization of N-hydroxypropanamide, closely related to this compound, demonstrating its capability to form a three-dimensional hydrogen-bonded framework. This finding is relevant for the design of novel crystal structures and materials (Ferguson & Glidewell, 2001).
Dopamine Agonists :
- Ramsby et al. (1989) synthesized 2-amino- and 2-halo-substituted aporphines, including this compound derivatives, and evaluated their affinity for dopamine D-2 receptors. This research contributes to the understanding of structure-activity relationships in the development of therapeutic agents for neurological disorders (Ramsby et al., 1989).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
The primary targets of 2-amino-N-hydroxypropanamide are metal ions, including vanadium (V), manganese (II), cobalt (II), nickel (II), copper (II), zinc (II), cadmium (II), iron (III), and aluminium (III) . These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction.
Mode of Action
This compound interacts with its targets by forming complexes. The formation of these complexes depends on the pH of the environment . For instance, in the case of vanadium (V), complexes are formed between VO2+ and the β-alaninehydroxamate anion (L–) in the pH range 2.5–10.5 . The complexes can be either protonated or deprotonated, forming positively charged, neutral, or negatively charged species .
Pharmacokinetics
Its ability to form complexes with metal ions suggests that it may have unique pharmacokinetic properties influenced by these interactions .
Result of Action
The result of this compound’s action is the formation of complexes with metal ions. These complexes can influence the activity of metal-dependent enzymes and signaling pathways, potentially leading to changes at the molecular and cellular levels .
Action Environment
The action of this compound is influenced by environmental factors such as pH. The formation of complexes between this compound and metal ions is pH-dependent . Therefore, changes in the pH of the environment can influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
2-amino-N-hydroxypropanamide plays a significant role in biochemical reactions, particularly in its interactions with metal ions. It forms complexes with various metal ions such as manganese (II), cobalt (II), nickel (II), copper (II), zinc (II), cadmium (II), iron (III), and aluminium (III) in aqueous solutions . These interactions are crucial for understanding the compound’s biochemical properties. For instance, copper (II) forms the most stable complexes with this compound, involving both oxygen and nitrogen donor atoms of the ligand . The coordination of hydroxamate oxygens is suggested in both iron (III) and aluminium (III) systems .
Cellular Effects
This compound influences various cellular processes and functions. It interacts with vanadium (V) in aqueous solutions, forming complexes that affect cellular metabolism . These interactions can alter cell signaling pathways, gene expression, and cellular metabolism. For example, the formation of complexes between vanadium (V) and this compound can lead to changes in the pH-dependent stability of the complexes, which in turn affects cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and metal ions. The compound forms stable complexes with metal ions such as copper (II), nickel (II), and cobalt (II), which involve chelation via the hydroxamate moiety and the amino group . These interactions can lead to enzyme inhibition or activation, depending on the specific metal ion and the nature of the complex formed. For instance, the coordination of nitrogen atoms in the planar complexes present in the nickel (II) system suggests a specific binding interaction that influences the compound’s molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound forms different metal complexes depending on the pH and the metal ion present . These complexes can undergo changes in stability and composition over time, affecting their long-term effects on cellular function. For example, the formation of mixed hydroxo complexes with iron (III) below pH 3 suggests that the compound’s stability and interactions can vary significantly over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound can lead to toxic or adverse effects, while lower doses may have beneficial effects on cellular function. For instance, the formation of stable complexes with copper (II) at higher concentrations can lead to enzyme inhibition and potential toxicity . Conversely, lower doses may promote beneficial interactions with metal ions, enhancing cellular metabolism and function.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those involving metal ions. The compound interacts with enzymes and cofactors that play a role in metal ion metabolism, affecting metabolic flux and metabolite levels . For example, the coordination of hydroxamate oxygens in the iron (III) and aluminium (III) systems suggests that the compound is involved in metabolic pathways related to metal ion homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s ability to form stable complexes with metal ions suggests that it may be transported and distributed in association with these ions . This can affect its localization and accumulation within specific cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with metal ions and other biomolecules. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the formation of planar complexes with nickel (II) suggests that the compound may localize to specific subcellular regions where these interactions occur .
特性
IUPAC Name |
2-amino-N-hydroxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2/c1-2(4)3(6)5-7/h2,7H,4H2,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAQJFBTHFOHLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15465-70-0 | |
| Record name | NSC3839 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3839 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-amino-N-hydroxypropanamide interact with metal ions, and what are the implications of this interaction?
A1: this compound (ahpr) acts as a bidentate ligand, primarily coordinating to metal ions through its hydroxamate moiety (NHO-) and amino group (NH2) [, , ]. The specific coordination mode and the resulting complex stability are influenced by factors like pH and the specific metal ion involved. For instance, with copper(II), nickel(II), and cobalt(II), chelation occurs via both the hydroxamate and amino groups []. In contrast, vanadium(V) complexes primarily involve interactions with the deprotonated β-alaninehydroxamate anion (L-) over a wide pH range (2.5-10.5) []. These metal-ahpr complexes have been proposed as models for understanding substratum-metal bonding in biological systems due to the presence of similar interactions in metalloenzymes []. This is particularly relevant for iron(III) and aluminium(III), where ahpr forms stable complexes, even at low pH levels relevant to biological systems [].
Q2: Can you provide more details about the structure and spectroscopic characterization of this compound and its metal complexes?
A2: this compound (C3H8N2O2) has a molecular weight of 104.11 g/mol. While its basic structure is well-defined, characterizing the specific geometries and electronic properties of its metal complexes often requires multiple spectroscopic techniques. For instance, UV-Vis spectroscopy helps identify different metal(II)-ahpr complexes formed at varying pH levels []. Additionally, Gaussian analysis of the resolved absorption bands provides insights into the coordination sphere around the metal ions []. Furthermore, 51V NMR spectroscopy, coupled with DFT calculations, has been crucial in elucidating the structure and speciation of vanadium(V) complexes with ahpr in solution [].
Q3: How do the structural features of this compound influence its complexation with different metal ions?
A3: The presence of both a hydroxamate group and an amino group within the this compound molecule contributes to its ability to chelate metal ions. The relative stability of the formed complexes varies depending on the metal ion. For example, copper(II) forms the most stable complexes among the divalent metal ions investigated []. This observation suggests that both oxygen and nitrogen donor atoms are involved in coordination with copper(II), potentially leading to square planar complexes []. In contrast, nickel(II) complexes are suggested to primarily involve coordination through the nitrogen atoms, resulting in planar complexes with potentially lower stability compared to their copper(II) counterparts []. These variations highlight the influence of both the ligand's structure and the metal ion's properties on the complex formation and stability.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




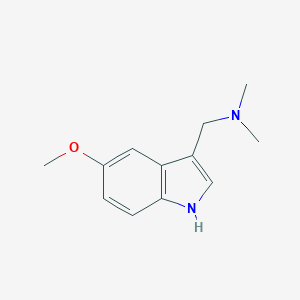

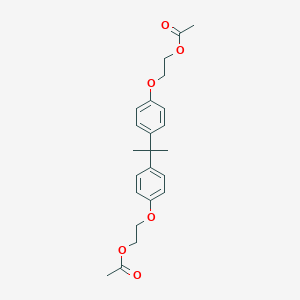

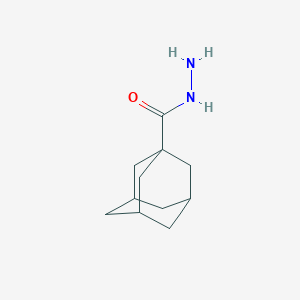
![Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B96141.png)
